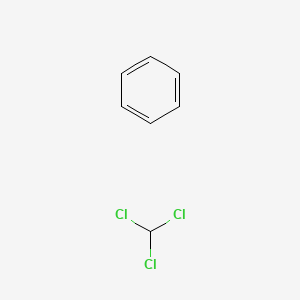

Chloroform benzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

18675-92-8 |

|---|---|

Fórmula molecular |

C7H7Cl3 |

Peso molecular |

197.5 g/mol |

Nombre IUPAC |

benzene;chloroform |

InChI |

InChI=1S/C6H6.CHCl3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H |

Clave InChI |

OWAQXCQNWNJICI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=CC=C1.C(Cl)(Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Chloroform and Benzene Mixtures

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical and physical properties of binary mixtures of chloroform (B151607) (CHCl₃) and benzene (B151609) (C₆H₆). This system is a classic example of non-ideal solution behavior, characterized by strong intermolecular attractive forces that lead to negative deviations from Raoult's Law. This document synthesizes key thermodynamic, transport, and optical property data into structured tables for ease of comparison. Furthermore, it details the experimental protocols for measuring these properties and provides logical workflow diagrams to guide researchers. The central focus is the hydrogen bonding interaction between the acidic proton of chloroform and the π-electron cloud of the benzene ring, which governs the mixture's unique characteristics.

Intermolecular Interactions: The Core of Non-Ideality

The pronounced deviation from ideal behavior in chloroform-benzene mixtures is primarily due to a specific intermolecular interaction: the formation of a weak hydrogen bond. The three electron-withdrawing chlorine atoms on the chloroform molecule polarize the C-H bond, making the hydrogen atom partially positive (δ+) and acidic. This acidic proton acts as a hydrogen bond donor, interacting with the electron-rich π-system of the aromatic benzene ring, which acts as a hydrogen bond acceptor.[1][2]

This attractive force (Cl₃C-H···π-C₆H₆) is stronger than the London dispersion forces present between pure benzene molecules and the dipole-dipole interactions between pure chloroform molecules.[1][3] This net increase in the strength of intermolecular attractions upon mixing is an exothermic process and is the fundamental reason for the negative deviations from Raoult's Law and the negative excess properties observed in the system.[2][4]

Thermodynamic Properties

The strong attractive forces between chloroform and benzene significantly impact the thermodynamic properties of the mixture, leading to negative deviations from ideal behavior.

Vapor-Liquid Equilibrium (VLE)

Chloroform-benzene mixtures exhibit a significant negative deviation from Raoult's Law, meaning the total vapor pressure of the mixture is lower than what would be predicted for an ideal solution.[5] This is a direct consequence of the strong intermolecular hydrogen bonds, which reduce the escaping tendency (volatility) of both components from the liquid phase.[1] The T-x-y diagram shows that the boiling point of the mixture is higher than the ideal boiling point across the composition range, reaching a maximum boiling azeotrope.

Table 1: Vapor-Liquid Equilibrium Data for Chloroform-Benzene at 1 atm

| Temperature (°C) | Mole Fraction CHCl₃ (Liquid, x₁) | Mole Fraction CHCl₃ (Vapor, y₁) |

|---|---|---|

| 80.6 | 0.00 | 0.00 |

| 79.8 | 0.08 | 0.10 |

| 79.0 | 0.15 | 0.20 |

| 77.3 | 0.29 | 0.40 |

| 75.3 | 0.44 | 0.60 |

| 71.9 | 0.66 | 0.80 |

| 68.9 | 0.79 | 0.90 |

| 61.4 | 1.00 | 1.00 |

(Data sourced from references[6][7][8])

Excess Molar Enthalpy (HE)

The mixing of chloroform and benzene is an exothermic process, resulting in a negative excess molar enthalpy (HE).[4] This indicates that heat is released upon mixing because the formation of the new, stronger chloroform-benzene interactions releases more energy than is required to break the initial chloroform-chloroform and benzene-benzene interactions.[4][9]

Table 2: Excess Molar Enthalpy for Chloroform-Benzene at 298.15 K

| Mole Fraction CHCl₃ (x₁) | Excess Molar Enthalpy (HE, J/mol) |

|---|---|

| 0.1 | -550 |

| 0.2 | -1050 |

| 0.3 | -1480 |

| 0.4 | -1800 |

| 0.5 | -1950 |

| 0.6 | -1880 |

| 0.7 | -1650 |

| 0.8 | -1250 |

| 0.9 | -700 |

(Representative data synthesized from trends described in[4][10])

Excess Molar Volume (VE)

Consistent with the strong attractive forces, the system exhibits a negative excess molar volume (VE), meaning the total volume of the mixture is less than the sum of the volumes of the pure components.[11][12] This volume contraction is due to the more efficient packing of the molecules in the liquid state resulting from the specific hydrogen bonding interactions.

Physical and Transport Properties

Density, Viscosity, and Refractive Index

The physical properties of the mixture vary non-linearly with composition. The density of the mixture increases as the mole fraction of the denser component, chloroform, increases.[13] The viscosity of the mixture shows a positive deviation from ideality, meaning it is higher than a simple mole-fraction-weighted average. This is attributed to the increased intermolecular forces hindering fluid flow.

Table 3: Density, Viscosity, and Refractive Index of Chloroform-Benzene Mixtures

| Mole Fraction CHCl₃ (x₁) | Density (g/cm³) at 298.15 K[13] | Viscosity (cP) at 298.15 K[13] | Refractive Index (nD) at 20°C[14][15] |

|---|---|---|---|

| 0.0000 | 0.8737 | 0.603 | 1.5011 |

| 0.1794 | 1.0118 | 0.615 | 1.4925 |

| 0.3817 | 1.1599 | 0.628 | 1.4820 |

| 0.5000 | 1.2450 | 0.625 | 1.4755 |

| 0.6247 | 1.3251 | 0.610 | 1.4680 |

| 0.8205 | 1.4281 | 0.585 | 1.4558 |

| 1.0000 | 1.4798 | 0.542 | 1.4458 |

Other Physical Properties

Table 4: Selected Physical Properties of Pure Chloroform and Benzene

| Property | Chloroform (CHCl₃) | Benzene (C₆H₆) |

|---|---|---|

| Molar Mass ( g/mol ) | 119.38 | 78.11 |

| Boiling Point (°C at 1 atm) | 61.2[16] | 80.1 |

| Density (g/cm³ at 20°C) | 1.489[16] | 0.876 |

| Dielectric Constant (at 20°C) | 4.81[16] | 2.28 |

| Surface Tension (dyn/cm at 20°C) | 27.16[16] | 28.88 |

| Enthalpy of Vaporization (kJ/mol) | 29.7[17] | 30.8[17] |

Experimental Protocols

Accurate measurement of the physicochemical properties is critical for modeling and process design. The following sections detail standard methodologies.

Vapor-Liquid Equilibrium (VLE) Measurement

Methodology: A dynamic equilibrium still (e.g., a modified Othmer or Swietoslawski ebulliometer) is used to measure isobaric VLE data.[18][19] The apparatus allows for the continuous circulation of vapor and liquid phases until equilibrium is achieved, at which point samples of both phases can be drawn for analysis without disturbing the system.

Protocol:

-

Preparation: Prepare a series of binary mixtures of known composition by mass.

-

Apparatus Charging: Charge the boiling flask of the still with approximately 40-60 mL of the prepared mixture.[18][19]

-

Equilibration: Heat the mixture to its boiling point. The vapor generated rises through a Cottrell pump, carrying boiling liquid with it, ensuring intimate contact between the phases.[20] The vapor and liquid separate, with the vapor being condensed and returned to the boiling flask along with the liquid.

-

Steady State: Allow the system to operate for at least 30-60 minutes to reach a steady state, indicated by a constant temperature reading (±0.1 K) in the thermowell.[18][21]

-

Sampling: Once at equilibrium, simultaneously draw samples from the liquid and condensed vapor phase sampling ports.

-

Composition Analysis: Determine the composition of the liquid and vapor samples using a calibrated analytical technique, such as gas chromatography or refractometry.[20]

-

Data Collection: Record the equilibrium temperature and the compositions of the liquid (x₁) and vapor (y₁) phases. Repeat for each mixture of known composition.

Excess Molar Enthalpy (HE) Measurement

Methodology: Isothermal flow calorimetry is a precise method for determining the enthalpy of mixing.[22][23] Pure components are pumped at known flow rates through a heat exchanger to reach the desired temperature before being mixed in a calorimetric cell. The heat absorbed or released by the mixing process is measured.

Protocol:

-

Instrument Setup: Set up the flow calorimeter and allow it to reach thermal stability at the desired temperature (e.g., 298.15 K).

-

Pumping: Pump the two pure liquids (chloroform and benzene) through separate pre-heating coils using high-precision pumps (e.g., syringe pumps).[22]

-

Mixing: The liquids meet and mix in a specially designed mixing cell located within the calorimeter.[22][23]

-

Heat Flow Measurement: The heat flux generated by the mixing process is measured by the calorimeter's sensors. The system is run until a stable, steady-state heat flow signal is obtained.

-

Data Acquisition: Record the steady-state power (heat flow) and the individual mass flow rates of the components.

-

Composition Variation: Vary the mole fraction of the mixture by adjusting the relative flow rates of the two pumps.

-

Calculation: The excess molar enthalpy (HE) is calculated from the measured thermal power and the total molar flow rate for each composition.

-

Calibration: Calibrate the instrument using a system with a known heat of mixing or by electrical calibration (Joule effect).[22]

Viscosity Measurement

Methodology: A suspended-level capillary viscometer, such as the Ubbelohde viscometer, is a standard and precise instrument for measuring the kinematic viscosity of liquid mixtures.[24][25] The design ensures that the measurement is independent of the volume of liquid charged, which is a significant advantage.[24]

Protocol:

-

Preparation: Prepare binary mixtures of known composition by mass. Ensure samples are free of particles by filtering if necessary.[24]

-

Cleaning: Thoroughly clean and dry the Ubbelohde viscometer.

-

Charging: Introduce a sufficient amount of the sample mixture into the viscometer's filling tube.[26]

-

Thermostatting: Place the viscometer vertically in a constant temperature bath (e.g., 298.15 K ± 0.02 K) and allow at least 20 minutes for the sample to reach thermal equilibrium.[24][26]

-

Measurement: a. Close the venting tube and apply suction to the measuring tube to draw the liquid up above the upper timing mark.[25] b. Release the suction and simultaneously open the venting tube to the atmosphere. c. Use a stopwatch to accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.[27]

-

Replicates: Repeat the measurement at least three times to ensure reproducibility.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer's calibration constant (K): ν = K × t.[25] The dynamic viscosity (η) is then found by multiplying the kinematic viscosity by the density (ρ) of the mixture at the same temperature: η = ν × ρ.

Conclusion

The chloroform-benzene system serves as an exemplary case of a non-ideal binary liquid mixture where properties are dictated by strong, specific intermolecular interactions. The formation of hydrogen bonds between the chloroform proton and the benzene π-system leads to exothermic mixing, volume contraction, and a negative deviation from Raoult's Law, culminating in a maximum boiling azeotrope. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals in chemistry and drug development for understanding, predicting, and utilizing the behavior of this and similar non-ideal mixtures.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. homework.study.com [homework.study.com]

- 4. Benzene–chloroform association Excess molar enthalpy of (cyclohexane+chloroform)(g) and (benzene+chloroform)(g) at temperatures from 353.2 to 423.2 K - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. The following vapor liquid equilibrium data have been obtained for mixtur.. [askfilo.com]

- 7. Solved 4. The following vapor-liquid equilibrium data have | Chegg.com [chegg.com]

- 8. Solved Vapor-liquid equilibrium data for mixtures of | Chegg.com [chegg.com]

- 9. ripublication.com [ripublication.com]

- 10. Benzene–chloroform association Excess molar enthalpy of (cyclohexane+chloroform)(g) and (benzene+chloroform)(g) at temperatures from 353.2 to 423.2 K - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) DOI:10.1039/A708601F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Chloroform Solvent Properties [macro.lsu.edu]

- 17. chemijournal.com [chemijournal.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Virtual lab [vmt-iitg.vlabs.ac.in]

- 22. calnesis.com [calnesis.com]

- 23. tainstruments.com [tainstruments.com]

- 24. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]

- 25. martests.com [martests.com]

- 26. shop.psl-rheotek.com [shop.psl-rheotek.com]

- 27. cenam.mx [cenam.mx]

An In-depth Technical Guide to the Interaction of Chloroform with Benzene and Other Aromatic Molecules

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The non-covalent interaction between the hydrogen atom of chloroform (B151607) and the π-electron cloud of benzene (B151609) and other aromatic molecules represents a canonical example of a C-H···π hydrogen bond. This interaction, though weak, plays a crucial role in molecular recognition, solvent effects, and the structuring of chemical and biological systems. This technical guide provides a comprehensive overview of the chloroform-aromatic interaction, detailing its fundamental nature, the experimental and computational methods used for its characterization, and quantitative data derived from these studies. Detailed experimental protocols and visual workflows are provided to facilitate replication and further research in this area.

The Core of the Interaction: The C-H···π Hydrogen Bond

The interaction between chloroform (CHCl₃) and benzene (C₆H₆) is a well-established example of a weak hydrogen bond where the acidic C-H group of chloroform acts as the hydrogen bond donor and the electron-rich π-system of the aromatic ring serves as the acceptor.[1][2] This attraction is primarily driven by a combination of electrostatic and dispersion forces.[3] The three electron-withdrawing chlorine atoms on the chloroform molecule polarize the C-H bond, imparting a partial positive charge on the hydrogen atom and making it sufficiently acidic to interact with the π-face of the benzene ring.[1][4]

Computational and spectroscopic studies have confirmed the preferred geometry of this complex. The chloroform molecule is oriented with its hydrogen atom positioned along the six-fold axis of the benzene ring, pointing towards the center of the π-cloud, while the chlorine atoms are directed away from the ring.[5][6][7] This C₃v structure is the most stable configuration.[7]

Caption: Geometric arrangement of the C-H···π interaction between chloroform and benzene.

Experimental Characterization

Several experimental techniques provide definitive evidence and quantitative data for the formation of the chloroform-aromatic complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying these weak interactions in solution. When chloroform is dissolved in aromatic solvents like benzene, toluene (B28343), or mesitylene (B46885), the resonance signal of the chloroform proton exhibits a significant anomalous upfield shift (to a lower ppm value).[5][6] This shielding effect is attributed to the magnetic anisotropy of the benzene ring.[8][9] In the complex, the chloroform proton is positioned above the face of the aromatic ring, a region where the ring current induces a local magnetic field that opposes the external applied field, thus shielding the proton.[5][10][11]

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy can detect the perturbation of the C-H bond upon complex formation. Studies using Raman spectroscopy have shown that the frequency of the C-H stretching vibration in chloroform shifts to a lower wavenumber (redshift) as the concentration of benzene increases.[12] This shift indicates a weakening of the C-H bond, a characteristic feature of hydrogen bonding. The interaction appears to reach a saturation point when the chloroform volume fraction is below 40%.[12]

Laser Spectroscopy and Calorimetry

Laser-induced fluorescence and resonant two-photon ionization (R2PI) have been used to study the C₆H₆-CHCl₃ complex in the gas phase.[7] These techniques provide insights into the structure of the complex and its binding energy.[7] Isothermal titration calorimetry (ITC) is another key technique, often used in related supramolecular systems, to directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH°) and entropy (ΔS°) changes upon complex formation.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data from spectroscopic, calorimetric, and computational studies of the chloroform-aromatic interaction.

Table 1: Spectroscopic Data for Chloroform-Aromatic Interactions

| Technique | Aromatic Molecule | Observed Phenomenon | Quantitative Value | Reference |

|---|---|---|---|---|

| ¹H NMR Spectroscopy | Benzene, Toluene, Mesitylene | Upfield shift (shielding) of CHCl₃ proton | Large, concentration-dependent shift to higher field | [5][6] |

| Raman Spectroscopy | Benzene | Redshift of C-H stretching vibration | Shift to lower wavenumber with increasing benzene concentration | [12] |

| Laser-Induced Fluorescence | Benzene | Blue-shift of complex's S₁-S₀ absorption | +178 cm⁻¹ relative to bare benzene |[7] |

Table 2: Thermodynamic and Computationally Derived Interaction Energies

| Method | Aromatic Partner | Parameter | Value | Reference |

|---|---|---|---|---|

| Dispersed Fluorescence | Benzene | Ground State Binding Energy (D₀) | < 2,024 cm⁻¹ (< 5.79 kcal/mol) | [7] |

| Ab initio Calculation | Benzene | Interaction Energy | -1.29 to -3.16 kcal/mol | [12] |

| Ab initio Calculation | Benzene | Interaction Energy | -5.6 kcal/mol | [3] |

| SCS-MP2/CBS Calculation | Benzene | Binding Energy | ~ -6.0 kcal/mol (larger than CHCl₃) for hexafluorocyclohexane | [14] |

| ¹H NMR (Variable Temp.) | Alkylbenzenes | ΔG°, ΔH°, ΔS° | Deduced from equilibrium quotients (Kₓ) |[15] |

Detailed Experimental Protocols

Protocol: NMR Titration Experiment

This protocol outlines the steps to determine the association constant (Kₐ) for the chloroform-benzene complex.

-

Preparation of Solutions:

-

Prepare a stock solution of the guest molecule (e.g., 5 mM chloroform in a deuterated, non-interacting solvent like cyclohexane-d₁₂ or CDCl₃).

-

Prepare a high-concentration stock solution of the host molecule (e.g., 500 mM benzene in the same deuterated solvent).

-

-

NMR Spectrometer Setup:

-

Tune and shim the NMR spectrometer to ensure high resolution and a stable lock signal.

-

Set the temperature to a constant value (e.g., 298 K) and allow it to equilibrate.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the pure guest solution. Note the chemical shift (δ) of the chloroform proton.

-

Perform a series of titrations by adding small, precise aliquots of the host stock solution to the NMR tube containing the guest solution.

-

After each addition, gently mix the solution and allow it to equilibrate before acquiring a new ¹H NMR spectrum. Record the precise concentrations of both host and guest.

-

Continue the titration until the chemical shift of the guest proton no longer changes significantly, indicating saturation of the binding interaction.

-

-

Data Analysis:

-

For each spectrum, determine the chemical shift of the chloroform proton.

-

Plot the change in chemical shift (Δδ = δ_observed - δ_initial) as a function of the host concentration.

-

Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 binding model) using non-linear regression software to extract the association constant (Kₐ) and the chemical shift change at saturation (Δδ_max).

-

Caption: Workflow for an NMR titration experiment to quantify molecular interactions.

Protocol: Ab Initio Computational Analysis

This protocol describes a typical workflow for theoretically investigating the chloroform-benzene complex.

-

Structure Definition:

-

Build the initial 3D structures of chloroform and benzene molecules using molecular modeling software.

-

Position the molecules in a starting geometry that approximates the expected C-H···π interaction (e.g., chloroform's C-H bond pointing to the center of the benzene ring).

-

-

Method Selection:

-

Choose an appropriate level of theory and basis set. For weak non-covalent interactions, Møller-Plesset perturbation theory (e.g., MP2) is often used.[16][17]

-

Select a basis set that includes polarization and diffuse functions (e.g., 6-311++G(2d,p)) to accurately describe dispersion forces and electron distribution.[16]

-

-

Geometry Optimization:

-

Perform a full geometry optimization of the complex. This calculation will find the lowest energy arrangement of the atoms, providing the equilibrium structure and bond distances of the complex.

-

-

Interaction Energy Calculation:

-

Calculate the interaction energy (E_int) as the difference between the energy of the optimized complex and the sum of the energies of the individual, isolated molecules (monomers).

-

Apply a correction for the Basis Set Superposition Error (BSSE), typically using the counterpoise correction method, to obtain a more accurate interaction energy.[17]

-

E_int = E_complex - (E_chloroform + E_benzene) + E_BSSE

-

-

Frequency Analysis:

-

Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the shifts in vibrational modes (e.g., the C-H stretch) upon complexation.

-

Caption: A typical workflow for the computational analysis of a molecular complex.

Interactions with Substituted Aromatics

The strength and nature of the interaction are sensitive to substituents on the aromatic ring.

-

Electron-Donating Groups: Alkyl groups like those in toluene and mesitylene increase the electron density of the π-system, leading to a stronger interaction and a larger upfield shift in the NMR spectrum of the chloroform proton compared to benzene.[5][6]

-

Electron-Withdrawing Groups: In contrast, electron-withdrawing groups can alter the interaction. For instance, in nitrobenzene, the primary interaction site shifts from the π-system to the lone pair electrons on the oxygen atoms of the nitro group (an n-donor association), which changes the nature of the observed chemical shifts.[5][6] Similar n-donor interactions occur to some extent with halogenated benzenes.[5][6]

Conclusion and Outlook

The interaction between chloroform and aromatic molecules is a fundamental, well-characterized example of C-H···π hydrogen bonding. A confluence of evidence from NMR, vibrational spectroscopy, and high-level computational studies provides a detailed picture of the geometry, strength, and electronic nature of this non-covalent bond. For researchers in materials science and drug development, understanding these weak interactions is critical, as they dictate solvent behavior, influence crystal packing, and contribute to the binding affinity of ligands to biological targets. The methodologies and data presented in this guide serve as a foundational resource for the continued study and application of these subtle yet powerful molecular forces.

References

- 1. echemi.com [echemi.com]

- 2. solutions - Why do chloroform and benzene exhibit negative deviation from Raoult's law? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Why is chloroform benzene mixture given as asolution showing negative - askIITians [askiitians.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. arsdcollege.ac.in [arsdcollege.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Substituent effects on aromatic interactions in water - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Particularly strong C–H⋯π interactions between benzene and all- cis 1,2,3,4,5,6-hexafluorocyclohexane - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04537A [pubs.rsc.org]

- 15. Molecular complexes. Part XIV. Proton magnetic resonance studies of the interactions of chloroform with benzene and some alkylbenzenes at various temperatures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Ab initio study of the interaction of CHX3 (X = H, F, Cl, or Br) with benzene and hexafluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties of Benzene and Chloroform Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of binary solutions composed of benzene (B151609) and chloroform (B151607). The non-ideal behavior of this mixture, driven by specific intermolecular interactions, presents a classic case study in solution thermodynamics. Understanding these properties is crucial for process design, separation techniques, and modeling molecular interactions in pharmaceutical and chemical research.

The Nature of Molecular Interactions

Solutions of benzene and chloroform exhibit a significant negative deviation from Raoult's Law. This behavior is contrary to what might be expected from mixing a nonpolar component (benzene) and a polar component (chloroform), which would typically lead to positive deviations. The primary reason for this phenomenon is the formation of a specific, favorable interaction between the two different molecules that is stronger than the interactions within the pure components.

This interaction is a form of a weak hydrogen bond established between the electron-deficient hydrogen atom of the chloroform molecule (CHCl₃) and the π-electron cloud of the aromatic benzene ring (C₆H₆). The three highly electronegative chlorine atoms on the chloroform molecule withdraw electron density from the carbon and, subsequently, from the hydrogen atom, making it partially positive and acidic. This allows it to act as a hydrogen bond donor to the electron-rich π-system of the benzene ring. This stabilizing interaction results in a more ordered structure in the mixture than in the individual liquids, leading to a lower vapor pressure than predicted for an ideal solution.

Thermodynamic and Physical Property Data

The strong intermolecular association between benzene and chloroform is quantitatively reflected in their excess thermodynamic properties. These properties measure the deviation of a real mixture from an ideal one.

Excess Molar Volume (VE)

The excess molar volume is the change in volume upon mixing, per mole of solution. For the benzene-chloroform system, VE is negative across the entire composition range, indicating a contraction in total volume when the two components are mixed. This volume contraction is a direct consequence of the stronger and more organized packing of molecules due to the hydrogen bonding, which draws the benzene and chloroform molecules closer together than in their respective pure liquids.

Table 1: Excess Molar Volume (VE) for Benzene (1) + Chloroform (2) Mixtures at 298.15 K

| Mole Fraction Benzene (x₁) | VE (cm³·mol⁻¹) |

| 0.1 | -0.115 |

| 0.2 | -0.210 |

| 0.3 | -0.285 |

| 0.4 | -0.335 |

| 0.5 | -0.360 |

| 0.6 | -0.355 |

| 0.7 | -0.315 |

| 0.8 | -0.235 |

| 0.9 | -0.120 |

Data derived from graphical representations and qualitative descriptions in cited literature.

Excess Molar Enthalpy (HE)

The excess molar enthalpy, or heat of mixing, reveals the net energy change upon forming the solution. The mixing of benzene and chloroform is an exothermic process, resulting in a negative HE.[1] This indicates that more heat is released in the formation of the new benzene-chloroform interactions than is consumed to break the existing benzene-benzene and chloroform-chloroform interactions.[1] The enthalpy of association for this interaction has been reported to be approximately -16.1 kJ·mol⁻¹.[1]

Table 2: Excess Molar Enthalpy (HE) for Benzene (1) + Chloroform (2) Mixtures at 298.15 K

| Mole Fraction Benzene (x₁) | HE (J·mol⁻¹) |

| 0.1 | -450 |

| 0.2 | -850 |

| 0.3 | -1200 |

| 0.4 | -1450 |

| 0.5 | -1600 |

| 0.6 | -1550 |

| 0.7 | -1350 |

| 0.8 | -1000 |

| 0.9 | -550 |

Data derived from graphical representations and qualitative descriptions in cited literature.

Excess Gibbs Free Energy (GE)

The excess Gibbs free energy combines the enthalpic and entropic contributions to non-ideal mixing. A negative GE value, as seen in the benzene-chloroform system, signifies that the mixture is thermodynamically more stable than the ideal solution. This is consistent with the negative deviation from Raoult's Law and is driven by the strong exothermic heat of mixing (negative HE), which outweighs the negative excess entropy term that arises from the ordering of the molecules in the solution.

Table 3: Excess Gibbs Free Energy (GE) for Benzene (1) + Chloroform (2) Mixtures at 298.15 K

| Mole Fraction Benzene (x₁) | GE (J·mol⁻¹) |

| 0.1 | -105 |

| 0.2 | -195 |

| 0.3 | -270 |

| 0.4 | -325 |

| 0.5 | -350 |

| 0.6 | -340 |

| 0.7 | -295 |

| 0.8 | -220 |

| 0.9 | -120 |

Data derived from graphical representations and qualitative descriptions in cited literature.

Vapor-Liquid Equilibrium (VLE)

The VLE data for the benzene-chloroform system at atmospheric pressure shows a maximum boiling azeotrope, which is another hallmark of negative deviation from Raoult's law. The boiling point of the azeotrope is higher than that of either pure component, indicating that the molecules have a lower tendency to escape into the vapor phase from the mixture due to their strong intermolecular attractions.

Table 4: Isobaric Vapor-Liquid Equilibrium for Benzene (1) + Chloroform (2) at 101.325 kPa

| Temperature (K) | Liquid Mole Fraction Benzene (x₁) | Vapor Mole Fraction Benzene (y₁) |

| 353.3 | 0.000 | 0.000 |

| 351.5 | 0.100 | 0.075 |

| 349.2 | 0.200 | 0.160 |

| 346.8 | 0.300 | 0.260 |

| 344.3 | 0.400 | 0.375 |

| 342.1 | 0.500 | 0.500 |

| 341.9 | 0.580 | 0.580 |

| 342.8 | 0.700 | 0.710 |

| 345.1 | 0.800 | 0.815 |

| 348.4 | 0.900 | 0.910 |

| 334.3 | 1.000 | 1.000 |

Data is illustrative and compiled from various sources describing the system's VLE behavior.[2][3][4]

Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental techniques. The general workflow involves careful preparation of mixtures, precise measurement using calibrated instruments, and rigorous data analysis.

Measurement of Excess Molar Enthalpy (HE) by Flow Calorimetry

Excess enthalpy is measured directly using an isothermal mixing calorimeter. A flow calorimeter is often preferred as it avoids a vapor space, which can introduce errors.

-

Apparatus : A flow-mixing calorimeter equipped with high-precision syringe pumps, a mixing cell, and a sensitive thermopile to detect heat changes. The entire assembly is submerged in a constant-temperature bath.

-

Calibration : The instrument is calibrated electrically by dissipating a known amount of power through a calibration heater and measuring the detector response.

-

Procedure :

-

Pure components (benzene and chloroform) are loaded into separate, gas-tight syringes and mounted on the pumps.

-

The pumps deliver the pure liquids at precisely controlled, constant flow rates into the mixing cell.

-

As the liquids mix, the heat absorbed or released (in this case, released) causes a temperature difference between the mixing cell and the surrounding heat sink, which is detected by the thermopile.

-

The thermal power is recorded until a steady state is reached.

-

The experiment is repeated at various flow rate ratios to obtain HE across the entire range of mole fractions.

-

-

Calculation : The excess molar enthalpy (HE) is calculated from the measured thermal power (Q), the total molar flow rate (ṅtotal), and the mole fractions (xᵢ) of the components.

Measurement of Excess Molar Volume (VE) by Densitometry

Excess volumes are calculated from precise density measurements of the pure components and their mixtures. A vibrating tube densimeter is the standard instrument for this purpose.

-

Apparatus : A digital vibrating tube densimeter capable of maintaining a constant temperature to within ±0.01 K.

-

Calibration : The densimeter is calibrated using two fluids of accurately known density, typically dry air and deionized, degassed water.

-

Procedure :

-

Mixtures of varying compositions are prepared by mass using an analytical balance to ensure high accuracy in mole fraction.

-

The pure components and each binary mixture are injected into the oscillating U-tube of the densimeter.

-

The instrument measures the period of oscillation of the tube, which is directly related to the density of the fluid inside.

-

The temperature is precisely controlled throughout the measurement.

-

-

Calculation :

-

The excess molar volume (VE) is calculated using the formula: VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁/ρ₁) + (x₂M₂/ρ₂) ]

-

Where xᵢ and Mᵢ are the mole fraction and molar mass of component i, and ρmix and ρᵢ are the densities of the mixture and pure components, respectively.

-

Conclusion

The thermodynamic properties of benzene and chloroform solutions are dominated by the formation of weak hydrogen bonds between the constituent molecules. This association leads to significant negative deviations from ideal behavior, manifesting as negative excess volumes, negative excess enthalpies (exothermic mixing), and the formation of a maximum boiling azeotrope. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers to understand, measure, and apply the thermodynamic characteristics of this important binary system in scientific and industrial contexts.

References

- 1. Benzene–chloroform association Excess molar enthalpy of (cyclohexane+chloroform)(g) and (benzene+chloroform)(g) at temperatures from 353.2 to 423.2 K - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

Navigating the Risks: A Technical Guide to Chloroform and Benzene Safety in the Laboratory

For Immediate Release

This technical guide provides an in-depth overview of the critical safety protocols for handling chloroform (B151607) and benzene (B151609) in a laboratory setting. Tailored for researchers, scientists, and drug development professionals, this document outlines the inherent risks associated with these chemicals and provides comprehensive strategies for risk mitigation, exposure monitoring, and emergency response. Adherence to these guidelines is paramount to ensuring a safe laboratory environment and protecting the health of all personnel.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of chloroform and benzene is the foundation of safe handling. Both are volatile organic compounds with distinct characteristics that influence their hazards and the necessary safety precautions.

Chloroform (Trichloromethane) is a colorless, volatile liquid with a characteristic sweet odor.[1][2][3] It is denser than water and only slightly soluble in it.[1][4] While not flammable under most conditions, it can burn at very high temperatures.[1][5]

Benzene is a clear, colorless, and highly flammable liquid with a petroleum-like or aromatic odor.[6][7][8] It is less dense than water and is only slightly soluble in it, meaning it will float on the surface.[6][9]

A summary of key physical and chemical properties is presented in Table 1.

| Property | Chloroform | Benzene |

| Chemical Formula | CHCl₃[4] | C₆H₆[7] |

| Molar Mass | 119.37 g/mol [4] | 78.11 g/mol |

| Appearance | Colorless liquid[1][4] | Colorless liquid[6][7] |

| Odor | Sweet, pleasant odor[1][4] | Aromatic, petroleum-like odor[6] |

| Boiling Point | 61.2 °C (142.2 °F)[3] | 80.1 °C (176.2 °F)[9] |

| Melting Point | -63.5 °C (-82.3 °F)[4] | 5.5 °C (41.9 °F)[9] |

| Density | 1.489 g/cm³ at 25 °C[4] | 0.8765 g/cm³ at 20 °C |

| Solubility in Water | Slightly soluble (~0.8 g/L at 20°C)[4] | Slightly soluble[6][9] |

| Flammability | Non-flammable under most conditions[1] | Highly flammable[6][7] |

Health Hazards and Toxicity

Both chloroform and benzene pose significant health risks through various routes of exposure, including inhalation, skin absorption, and ingestion.[10][11][12]

Chloroform is a suspected human carcinogen and can cause damage to the liver, kidneys, and central nervous system.[5][10][13] Acute inhalation can lead to dizziness, headache, and loss of consciousness, while chronic exposure can result in severe organ damage.[10][13] Skin contact can cause irritation and burns.[10]

Benzene is a known human carcinogen, with a well-established link to acute myeloid leukemia (AML).[9][14] It is also a mutagen.[14] Acute exposure can cause dizziness, headaches, and at high concentrations, unconsciousness and death.[14] Chronic exposure can lead to bone marrow damage, resulting in aplastic anemia and other blood disorders.[14]

A summary of workplace exposure limits established by various regulatory agencies is provided in Table 2.

| Exposure Limit | Chloroform | Benzene |

| OSHA PEL (8-hour TWA) | 50 ppm (ceiling)[10][15][16] | 1 ppm[14][17][18] |

| OSHA STEL (15-minute) | - | 5 ppm[14][17][18] |

| NIOSH REL (10-hour TWA) | 2 ppm (60-minute STEL)[10][19] | 0.1 ppm[14][20] |

| NIOSH STEL (15-minute) | - | 1 ppm[14] |

| ACGIH TLV (8-hour TWA) | 10 ppm[10][13][21] | 0.5 ppm[14] |

| ACGIH STEL (15-minute) | - | 2.5 ppm[14] |

Signaling Pathways of Toxicity

Understanding the molecular mechanisms of chloroform and benzene toxicity is crucial for developing targeted safety and treatment strategies.

Chloroform Toxicity Pathway

The toxicity of chloroform is primarily mediated by its metabolism in the liver and kidneys.[22][23] The cytochrome P450 enzyme system, particularly CYP2E1, metabolizes chloroform to the highly reactive intermediate, phosgene.[22][24] Phosgene can then bind to cellular macromolecules, leading to cellular damage and necrosis.[22][23]

Benzene Toxicity Pathway

Benzene's toxicity, particularly its carcinogenicity, is also linked to its metabolism.[10][25] In the liver, cytochrome P450 enzymes (primarily CYP2E1) convert benzene into several reactive metabolites, including benzene oxide, phenol, hydroquinone, and catechol.[20][25] These metabolites can undergo further reactions to form quinones and reactive oxygen species (ROS), which induce oxidative stress and damage DNA, leading to bone marrow suppression and an increased risk of leukemia.[13][21] Key signaling pathways implicated in benzene-induced hematotoxicity include NF-KappaB and MAPK.[15]

Safe Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is essential to minimize the risk of exposure to chloroform and benzene.

Engineering Controls

-

Fume Hoods: All work with open containers of chloroform and benzene must be conducted in a properly functioning chemical fume hood.[5][11][20]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[10]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling chloroform and benzene. A summary of recommended PPE is provided in Table 3.

| PPE | Chloroform | Benzene |

| Gloves | Viton, Polyvinyl Acetate (PVA), or Silver Shield®/4H®.[5][13] Nitrile gloves offer very limited protection and should be avoided or double-gloved with frequent changes.[5][13][26] | Polyvinyl Alcohol (PVA), Viton, or Silver Shield®/4H®.[14] |

| Eye Protection | Chemical splash goggles.[5][12] A face shield should be worn when there is a significant splash hazard.[5] | Chemical splash goggles.[17] A face shield should be worn when there is a splash hazard.[17] |

| Body Protection | Lab coat.[5][12] An impervious apron should be worn when handling larger quantities.[13] | Lab coat.[17] |

| Respiratory Protection | Required when airborne concentrations exceed exposure limits or when working outside of a fume hood.[27] | Required when airborne concentrations exceed exposure limits.[22] |

Storage Requirements

-

Chloroform: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong bases, chemically active metals, and strong oxidizers.[5][13][27] Containers should be tightly sealed.[5]

-

Benzene: Store in a flammable liquids storage cabinet.[28] Keep away from heat, sparks, and open flames.[29] Store separately from oxidizing agents.[28]

Experimental Protocols

Workplace Air Monitoring

Regular monitoring of airborne concentrations of chloroform and benzene is critical to ensure that exposures remain below established limits.

5.1.1. NIOSH Method 1003 for Chloroform [17][30][31]

-

Principle: Adsorption of chloroform vapor from a known volume of air onto a solid sorbent tube (charcoal), followed by desorption with carbon disulfide and analysis by gas chromatography with flame ionization detection (GC-FID).

-

Methodology:

-

A calibrated personal sampling pump is used to draw a known volume of air through a charcoal sorbent tube at a specified flow rate.

-

The front and back sections of the charcoal tube are transferred to separate vials.

-

The chloroform is desorbed from the charcoal using carbon disulfide.

-

An aliquot of the desorbed sample is injected into a gas chromatograph for analysis.

-

The concentration of chloroform in the air is calculated based on the amount of chloroform found in the sample and the volume of air sampled.

-

5.1.2. OSHA Method 12 for Benzene [14][28]

-

Principle: Collection of benzene vapor on a charcoal absorption tube, followed by desorption with carbon disulfide and analysis by gas chromatography.

-

Methodology:

-

A known volume of air is drawn through a charcoal tube using a personal sampling pump.

-

The charcoal from the tube is transferred to a vial and desorbed with carbon disulfide.

-

The sample is analyzed by gas chromatography to determine the amount of benzene present.

-

The airborne concentration of benzene is calculated based on the sample results and the volume of air sampled.

-

Biological Exposure Monitoring

5.2.1. Quantification of Benzene in Blood [2][29][32]

-

Principle: This method involves the determination of benzene in a small blood sample using a syringe-equilibration method followed by gas chromatography.

-

Methodology:

-

A small, precise volume of a blood sample is placed in a sealed hypodermic syringe.

-

The syringe is equilibrated at 37°C in a water bath to allow the benzene to partition between the blood and the headspace air in the syringe.

-

A sample of the headspace air is then injected into a gas chromatograph for analysis.

-

The concentration of benzene in the blood is determined by comparing the sample's chromatographic peak area to that of known standards.

-

Risk Assessment and Emergency Procedures

A proactive approach to safety involves thorough risk assessment and well-defined emergency procedures.

Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experiment involving chloroform or benzene.

Emergency Spill Response

In the event of a chemical spill, a clear and immediate response is crucial to minimize harm.

Spill Cleanup Procedures:

-

Minor Spills (manageable by lab personnel):

-

Don appropriate PPE, including respiratory protection if necessary.[5][11]

-

For flammable liquids like benzene, eliminate all ignition sources.[11]

-

Contain the spill using absorbent materials (e.g., vermiculite, sand).[5] Do not use combustible materials for benzene spills.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][11]

-

Clean the spill area with soap and water.[11]

-

Major Spills (large volume, highly toxic, or in a public area):

First Aid for Exposure

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Remove the individual to fresh air immediately.[10][20] If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.[20][25]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[10][11] Remove contaminated clothing.[10][11] Seek medical attention.[5][11]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5][10][11] Seek immediate medical attention.[5][11]

-

Ingestion: Do NOT induce vomiting.[5][20] Seek immediate medical attention.[5][20]

This guide provides a comprehensive framework for the safe handling of chloroform and benzene. It is imperative that all laboratory personnel are thoroughly trained on these procedures and that a culture of safety is actively promoted and maintained. Regular review and updating of safety protocols are essential to adapt to new research and evolving safety standards.

References

- 1. Emergency Chemical Spill Response Plan | Enva [enva.com]

- 2. Benzene exposure: An overview of monitoring methods and their findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 4. gov.uk [gov.uk]

- 5. actenviro.com [actenviro.com]

- 6. aiha.org [aiha.org]

- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. osha.gov [osha.gov]

- 15. researchgate.net [researchgate.net]

- 16. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 17. EMSL | Services: Chloroform [emsl.com]

- 18. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 19. osha.gov [osha.gov]

- 20. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of chloroform-induced renal toxicity: Non-involvement of hepatic cytochrome P450-dependent metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chloroform - Wikipedia [en.wikipedia.org]

- 24. Chloroform Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. gov.uk [gov.uk]

- 26. osha.gov [osha.gov]

- 27. researchgate.net [researchgate.net]

- 28. 1910.1028 App D - Sampling and analytical methods for Benzene monitoring and measurement procedures | Occupational Safety and Health Administration [osha.gov]

- 29. Determination of benzene and toluene in blood by means of a syringe-equilibration method using a small amount of blood - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cdc.gov [cdc.gov]

- 31. synectics.net [synectics.net]

- 32. scielo.br [scielo.br]

A Technical Guide to the Historical Applications of Chloroform and Benzene in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histories of chloroform (B151607) and benzene (B151609) are deeply intertwined with the foundational development of modern organic chemistry. From their discovery in the early 19th century, these two compounds rapidly evolved from laboratory curiosities to indispensable workhorses in the synthesis of a vast array of chemical products, including pharmaceuticals, dyes, and pesticides. This technical guide provides an in-depth exploration of the historical applications of chloroform and benzene in chemical synthesis, with a focus on key reactions, experimental methodologies, and their impact on the advancement of chemical science.

Chloroform: From Anesthetic to a Versatile Reagent

Initially famed for its anesthetic properties, chloroform (trichloromethane, CHCl₃) quickly found its place on the laboratory bench as a valuable solvent and a key reactant in several important synthetic transformations.[1][2] Its ability to generate highly reactive intermediates made it a cornerstone of 19th and early 20th-century organic synthesis.

The Haloform Reaction

Discovered in 1822, the haloform reaction is one of the oldest known organic reactions and a classic application of chloroform.[3][4] This reaction involves the exhaustive halogenation of a methyl ketone (or a compound that can be oxidized to a methyl ketone) in the presence of a base to yield a haloform and a carboxylate salt.[5][6] When the halogen used is chlorine, chloroform is the product.

Historically, the iodoform (B1672029) test, a variant of the haloform reaction using iodine, was a common qualitative test to determine the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[5][6] A positive test is indicated by the formation of a yellow precipitate of iodoform.

Key Reactions in the Haloform Reaction (using Bromine as an example):

-

Halogen Disproportionation: In the presence of a hydroxide (B78521) base, the halogen disproportionates to form a halide and a hypohalite. Br₂ + 2OH⁻ → Br⁻ + BrO⁻ + H₂O[5]

-

Oxidation of Secondary Alcohols (if applicable): If the starting material is a secondary alcohol, it is first oxidized to a ketone by the hypohalite.[5]

-

Halogenation of Methyl Ketone: The methyl ketone reacts with the hypohalite in a three-step process under basic conditions, involving keto-enol tautomerization followed by electrophilic attack by the hypohalite, leading to exhaustive halogenation at the alpha-position.[5][6]

-

Cleavage: The resulting trihalomethyl ketone is then cleaved by the hydroxide ion to form the haloform and a carboxylate salt.[5]

Hofmann Isonitrile Synthesis (Carbylamine Reaction)

In 1867, August Wilhelm von Hofmann discovered that primary amines react with chloroform in the presence of a strong base to form isocyanides (also known as isonitriles or carbylamines).[7][8] This reaction, known as the Hofmann isocyanide synthesis or the carbylamine reaction, became a valuable method for synthesizing this class of compounds, which are characterized by their distinct and often unpleasant odors.[9][10] The reaction is specific to primary amines, making it a useful, albeit odorous, qualitative test for their presence.[11]

The reaction proceeds through the formation of a highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate, generated from the reaction of chloroform with a strong base like potassium hydroxide.[11]

Experimental Protocol for Hofmann Isonitrile Synthesis (Conceptualized from historical descriptions):

-

Reactant Mixture: A primary amine is dissolved in an alcoholic solvent.

-

Addition of Base and Chloroform: A solution of potassium hydroxide in alcohol and chloroform are added to the amine solution.

-

Heating: The mixture is gently warmed.

-

Observation: The formation of the isocyanide is indicated by its characteristic foul odor.

Initial yields for this reaction were often low, around 20%. Later modifications, such as the use of a phase transfer catalyst, improved yields to 40-60%.[8]

Benzene: The Foundation of Aromatic Chemistry

The isolation of benzene (C₆H₆) by Michael Faraday in 1825 and the subsequent elucidation of its cyclic structure by August Kekulé in 1865 were monumental milestones in the history of chemistry.[12] Benzene's unique stability and reactivity profile made it the parent compound for a vast family of aromatic compounds, driving the development of the synthetic dye, pharmaceutical, and polymer industries.

Synthesis of Aniline (B41778) and the Dawn of the Synthetic Dye Industry

One of the earliest and most impactful applications of benzene was in the synthesis of aniline (aminobenzene). The procedure, developed by Antoine Béchamp in 1852, involved the nitration of benzene followed by the reduction of the resulting nitrobenzene (B124822).[13]

Two-Step Synthesis of Aniline from Benzene:

-

Nitration of Benzene: Benzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid (a nitrating mixture) at a temperature not exceeding 50°C to produce nitrobenzene.[14]

-

Reduction of Nitrobenzene: The nitrobenzene is then reduced to aniline. A common historical method involved the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid.[14][15]

This readily available synthetic aniline became the crucial starting material for the burgeoning synthetic dye industry. In 1856, William Henry Perkin, while attempting to synthesize quinine, famously oxidized an impure sample of aniline (containing toluidine) with potassium dichromate and inadvertently produced the first synthetic organic dye: mauveine.[12][13] This discovery launched a new era of chemical manufacturing.

Quantitative Data for Historical Mauveine Synthesis:

| Reactants | Mole Ratio (Aniline:p-toluidine:o-toluidine) |

| Aniline, p-toluidine, o-toluidine | 1:2:1 |

This ratio has been determined through modern analysis of historical samples of mauveine.[16] Early yields of mauveine were limited to about 5%.[13]

The Dow Process for Phenol (B47542) Synthesis

Phenol (carbolic acid), another critical industrial chemical, was historically produced from coal tar. However, the increasing demand for phenol for applications such as antiseptics and later, polymers, spurred the development of synthetic routes from benzene. One of the most significant was the Dow process, introduced in 1928 by the Dow Chemical Company.[17]

The Dow process involves the hydrolysis of chlorobenzene (B131634), which is produced from benzene, with a strong base under high temperature and pressure.[18][19]

Experimental Conditions for the Dow Process:

| Parameter | Value |

| Reactants | Chlorobenzene, Aqueous Sodium Hydroxide |

| Temperature | 350 °C |

| Pressure | 300 bar (approximately 4350 psi) |

| Catalyst | Copper salt (e.g., CuCl₂) (often used) |

The reaction proceeds through a benzyne (B1209423) intermediate and yields sodium phenoxide, which is then acidified to produce phenol.[20][21] A study on the reaction of 1-[¹⁴C]-1-chlorobenzene with aqueous NaOH at 395 °C showed a 54% yield of the ipso substitution product and a 43% yield of the cine substitution product.[21]

Friedel-Crafts Reactions: Alkylation and Acylation

Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reactions are a set of powerful methods for attaching alkyl or acyl substituents to an aromatic ring.[22] These electrophilic aromatic substitution reactions became fundamental tools for the synthesis of a wide variety of benzene derivatives.

-

Friedel-Crafts Alkylation: Involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[23][24]

-

Friedel-Crafts Acylation: Involves the reaction of an aromatic ring with an acyl halide or anhydride, also in the presence of a Lewis acid catalyst. This reaction is particularly useful as it avoids the polyalkylation and carbocation rearrangement issues often encountered in Friedel-Crafts alkylation.[23][24]

These reactions opened up pathways to a vast number of more complex aromatic compounds, which served as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

Synthesis of Dichlorodiphenyltrichloroethane (DDT)

Benzene, via its derivative chlorobenzene, was also a key starting material in the synthesis of the potent insecticide dichlorodiphenyltrichloroethane (DDT).[25] First synthesized by Othmar Zeidler in 1874, its insecticidal properties were discovered by Paul Hermann Müller in 1939.[26][27]

The synthesis involves the reaction of chloral (B1216628) (trichloroacetaldehyde) with chlorobenzene in the presence of an acidic catalyst, typically concentrated sulfuric acid.[25]

Visualizing Historical Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows of some of the key historical syntheses discussed.

Caption: Logical relationships of key benzene derivatives.

Caption: Workflow for the historical synthesis of Mauveine.

Caption: Experimental workflow for the Dow process.

Conclusion

The historical applications of chloroform and benzene in chemical synthesis laid the groundwork for the modern chemical industry. The reactions they participated in, such as the Haloform reaction, Hofmann isocyanide synthesis, nitration, sulfonation, and Friedel-Crafts reactions, are still taught in introductory organic chemistry courses and, in modified forms, continue to be relevant in contemporary synthesis. While the toxicity of both chloroform and benzene has led to significant restrictions on their use, their historical importance in the development of synthetic methodology and in the production of transformative products like synthetic dyes and early pharmaceuticals is undeniable. This guide serves as a testament to their profound impact on the evolution of chemical science and technology.

References

- 1. acs.org [acs.org]

- 2. Mauveine: The First Industrial Organic Fine-Chemical [ch.ic.ac.uk]

- 3. 200 Years of The Haloform Reaction: Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Hofmann Isonitrile Synthesis [drugfuture.com]

- 8. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 11. collegedunia.com [collegedunia.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Old King Coal Part 4: Coal Colours - Features - The Chemical Engineer [thechemicalengineer.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. quora.com [quora.com]

- 16. Reconstructing the historical synthesis of mauveine from Perkin and Caro: procedure and details - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. theunconditionalguru.in [theunconditionalguru.in]

- 19. Dow process | phenol | Britannica [britannica.com]

- 20. allaboutchemistry.net [allaboutchemistry.net]

- 21. Dow process (phenol) - Wikipedia [en.wikipedia.org]

- 22. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 23. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 25. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 26. DDT - Wikipedia [en.wikipedia.org]

- 27. acs.org [acs.org]

An In-depth Technical Guide to the Intermolecular Forces in Chloroform-Benzene Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the intermolecular forces governing the behavior of chloroform-benzene solutions. A detailed analysis of the predominant interactions, supported by quantitative data from experimental studies, offers insights into the non-ideal behavior of this mixture. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry, materials science, and drug development who require a deep understanding of solute-solvent interactions.

The Nature of the Chloroform-Benzene Interaction

The interaction between chloroform (B151607) (CHCl₃) and benzene (B151609) (C₆H₆) is a classic example of a non-covalent interaction that leads to negative deviation from Raoult's Law. This behavior is indicative of stronger adhesive forces between the chloroform and benzene molecules than the cohesive forces within the pure components. The primary intermolecular force responsible for this attraction is a specific type of hydrogen bond, often referred to as a C-H···π interaction.

In this interaction, the partially positive hydrogen atom of the chloroform molecule is attracted to the electron-rich π-system of the benzene ring. The three electron-withdrawing chlorine atoms on the chloroform molecule increase the acidity of its hydrogen atom, making it a more effective hydrogen bond donor. The delocalized π-electrons of the benzene ring act as a soft Lewis base, or a hydrogen bond acceptor. This interaction is directional, with the chloroform molecule orienting its hydrogen atom towards the face of the benzene ring. Computational studies suggest a geometry where the C-H bond of chloroform is directed towards the center of the benzene ring, perpendicular to the plane of the ring.

Quantitative Analysis of the Interaction

The strength of the chloroform-benzene interaction has been quantified through both experimental measurements and high-level ab initio calculations. This interaction is significantly stronger than typical van der Waals forces.

Table 1: Interaction and Association Energies for the Chloroform-Benzene Complex

| Parameter | Value | Method | Reference |

| Interaction Energy | -5.6 kcal/mol | ab initio calculation | [1] |

| Interaction Energy | -5.2 ± 0.2 kcal/mol | Two-color ionization spectroscopy | [2] |

| Enthalpy of Association (ΔH₁₂) | -(16.1 ± 2) kJ/mol | Flow-mixing calorimetry | [3] |

The negative enthalpy of association confirms that the formation of the chloroform-benzene complex is an exothermic process, which is consistent with the observed negative deviation from Raoult's Law.

Experimental Characterization

Several experimental techniques have been employed to probe the intermolecular forces in chloroform-benzene solutions. These methods provide both qualitative and quantitative information about the nature and strength of the interaction.

Spectroscopic Methods

Raman Spectroscopy: Raman spectroscopy has been used to study the C-H stretching vibration of chloroform in benzene solutions. A noticeable shift in the C-H stretching frequency to a lower wavenumber is observed as the concentration of benzene increases.[4] This red shift is indicative of a weakening of the C-H bond upon interaction with the benzene π-cloud, a hallmark of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying C-H···π interactions. The proton of chloroform experiences a significant upfield shift in the presence of benzene. This is due to the magnetic anisotropy of the benzene ring, which creates a shielding region above and below the plane of the ring where the chloroform proton is located.

Thermodynamic Measurements

Calorimetry: Isothermal titration calorimetry and flow-mixing calorimetry have been used to directly measure the heat of mixing for chloroform and benzene solutions. These experiments consistently show a negative excess enthalpy, confirming the exothermic nature of the interaction and the formation of a more stable complex compared to the pure components.[3]

Table 2: Viscosity of Pure Chloroform and Benzene at 25°C

| Substance | Viscosity (mPa·s) | Reference |

| Chloroform | 0.53 | [5] |

| Benzene | 0.601 | [5] |

Experimental Protocols

Raman Spectroscopy

A typical experimental setup for Raman spectroscopy of chloroform-benzene solutions involves the following steps:

-

Sample Preparation: A series of solutions with varying mole fractions of chloroform and benzene are prepared. The pure liquids are also used as references.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm laser) is used. The laser is focused onto the sample contained in a cuvette.

-

Data Acquisition: The scattered Raman signal is collected and passed through a spectrometer to a detector (e.g., a CCD camera). Spectra are typically recorded over a range that includes the C-H stretching mode of chloroform (around 3000 cm⁻¹).

-

Data Analysis: The position of the C-H stretching peak is determined for each concentration. The shift in peak position relative to pure chloroform is then plotted against the mole fraction of benzene.

NMR Spectroscopy

The following protocol outlines the general steps for acquiring ¹H NMR spectra of chloroform-benzene solutions:

-

Sample Preparation: A known amount of a non-volatile compound is dissolved in deuterated chloroform (CDCl₃). A ¹H NMR spectrum of this solution is recorded. Subsequently, a small amount of deuterated benzene (C₆D₆) is added to the NMR tube, and another spectrum is recorded. This process can be repeated to observe the effect of increasing benzene concentration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard ¹H NMR acquisition parameters are used. The chemical shift of the chloroform proton is referenced to an internal standard (e.g., tetramethylsilane, TMS).

-

Data Analysis: The chemical shift of the chloroform proton is measured in each spectrum. The change in chemical shift (Δδ) is then analyzed as a function of benzene concentration.

Isothermal Titration Calorimetry (ITC)

ITC can be used to determine the enthalpy of mixing. A general procedure is as follows:

-

Sample Preparation: One component (e.g., chloroform) is placed in the sample cell of the calorimeter, and the other component (benzene) is loaded into the injection syringe.

-

Instrumentation: An isothermal titration calorimeter is used. The temperature of the system is maintained at a constant value.

-

Data Acquisition: A series of small injections of the titrant (benzene) into the sample cell are performed. The heat change associated with each injection is measured.

-

Data Analysis: The raw data of heat flow versus time is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of the two components. The resulting titration curve can be fitted to a binding model to determine the enthalpy of mixing (ΔH) and the association constant (Kₐ).

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of intermolecular forces in chloroform-benzene solutions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Experimental and theoretical determination of the accurate interaction energies in benzene-halomethane: the unique nature of the activated CH/pi interaction of haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzene–chloroform association Excess molar enthalpy of (cyclohexane+chloroform)(g) and (benzene+chloroform)(g) at temperatures from 353.2 to 423.2 K - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Raman spectroscopy study on the C/H interaction between benzene and chloroform [wulixb.iphy.ac.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Phase Diagrams and Azeotropic Behavior of Chloroform-Benzene Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor-liquid equilibrium (VLE) and azeotropic behavior of chloroform-benzene mixtures. This information is critical for professionals in research, science, and drug development who require a thorough understanding of the phase behavior of this binary system for applications such as purification, separation processes, and reaction engineering.

Vapor-Liquid Equilibrium (VLE) Data

The chloroform-benzene system exhibits negative deviations from Raoult's Law, indicating that the interactions between chloroform (B151607) and benzene (B151609) molecules are stronger than the average of the interactions within the pure components. This behavior is a key factor in its phase diagram characteristics.

Isobaric VLE Data at 1 atm

The following table summarizes the experimental vapor-liquid equilibrium data for the chloroform (CHCl₃) and benzene (C₆H₆) binary system at a constant pressure of 1 atmosphere (101.3 kPa).

| Temperature (°C) | Mole Fraction of Chloroform in Liquid (X_chloroform) | Mole Fraction of Chloroform in Vapor (Y_chloroform) |

| 80.6 | 0.00 | 0.00 |

| 79.8 | 0.08 | 0.10 |

| 79.0 | 0.15 | 0.20 |

| 77.3 | 0.29 | 0.40 |

| 75.3 | 0.44 | 0.60 |

| 71.9 | 0.66 | 0.80 |

| 68.9 | 0.79 | 0.90 |

| 61.4 | 1.00 | 1.00 |

This data is compiled from publicly available experimental results.

Azeotropic Behavior

Contrary to some initial assumptions based on its non-ideal behavior, the chloroform-benzene system does not form an azeotrope at atmospheric pressure. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs when the vapor phase has the same composition as the liquid phase. While the chloroform-acetone system is a classic example of a maximum-boiling azeotrope, the chloroform-benzene system does not exhibit this phenomenon under standard atmospheric conditions. The absence of an azeotrope means that chloroform and benzene can be separated by conventional distillation methods.

Experimental Protocols for VLE Determination

The determination of vapor-liquid equilibrium data is crucial for understanding the phase behavior of a mixture. The following are detailed methodologies for two common experimental techniques used to obtain such data.

Ebulliometry

An ebulliometer is an apparatus used to measure the boiling point of a liquid or a liquid mixture at a constant pressure. By analyzing the composition of the liquid and vapor phases at equilibrium, a T-x-y diagram can be constructed.

Experimental Workflow for Ebulliometry:

Caption: Workflow for determining VLE data using an ebulliometer.

Detailed Steps:

-

Preparation of Mixtures: Prepare a series of chloroform-benzene mixtures with accurately known compositions covering the entire mole fraction range (0 to 1).

-

Apparatus Setup and Calibration:

-

Assemble the ebulliometer, ensuring all connections are secure.

-

Calibrate the temperature sensor using a substance with a known boiling point at the experimental pressure (e.g., pure water or one of the pure components).

-

-

Charging the Ebulliometer: Charge the boiling flask of the ebulliometer with a prepared mixture of known composition.

-

Establishing Equilibrium:

-

Heat the mixture to its boiling point. The vapor generated will rise, and a portion will be condensed and returned to the boiling flask, creating a recirculation of liquid and vapor.

-

Allow the system to operate until a steady state is reached, indicated by a constant boiling temperature. This ensures that the liquid and vapor phases are in equilibrium.

-

-

Data and Sample Collection:

-

Once equilibrium is established, record the constant boiling temperature.

-

Simultaneously, collect samples of the boiling liquid and the condensed vapor.

-

-

Compositional Analysis:

-

Analyze the mole fractions of chloroform and benzene in both the liquid and vapor samples. Gas chromatography (GC) is a common and accurate method for this analysis. A calibration curve for the GC should be prepared beforehand using standard mixtures.

-

-

Repeat for Different Compositions: Repeat the entire procedure for each of the prepared mixtures to obtain a set of data points covering the full composition range.

-

Data Compilation: Compile the collected data (temperature, liquid mole fraction, and vapor mole fraction) to construct the T-x-y phase diagram.

Dynamic Still

A dynamic still is another apparatus for measuring VLE data. It operates by continuously boiling a liquid mixture, separating the vapor, condensing it, and returning the condensate to the boiling chamber until equilibrium is achieved.

Experimental Workflow for a Dynamic Still:

Caption: General workflow for VLE data determination using a dynamic still.

Detailed Steps:

-

Apparatus Preparation: The dynamic still, equipped with a heating element, a condenser, and sampling ports for both liquid and vapor phases, is thoroughly cleaned and dried.

-

Charging the Still: A precisely prepared mixture of chloroform and benzene is introduced into the boiling chamber.

-

Attaining Equilibrium:

-

The mixture is heated to a steady boil. The vapor produced travels to a condenser.

-

The condensed vapor is collected in a reservoir and then returned to the boiling chamber. This continuous recirculation ensures that the system reaches a state of dynamic equilibrium.

-

The temperature of the boiling liquid is continuously monitored. A stable temperature reading over a significant period indicates that equilibrium has been reached.

-

-

Sampling: Once the system is at equilibrium, samples are carefully withdrawn from both the liquid phase in the boiling chamber and the condensed vapor phase.

-

Composition Analysis: The compositions of the collected samples are determined using an appropriate analytical technique. Refractometry, which measures the refractive index of the mixture, can be used if a calibration curve of refractive index versus composition is available. Gas chromatography provides a more direct and often more accurate analysis.

-

Data Recording and Repetition: The equilibrium temperature and the compositions of the liquid and vapor phases are recorded. The process is then repeated with mixtures of different initial compositions to map out the entire phase diagram.

Conclusion